molecular formula C9H11NO3 B14369336 Methyl 2-(hydroxyamino)-5-methylbenzoate CAS No. 92714-49-3

Methyl 2-(hydroxyamino)-5-methylbenzoate

Cat. No.: B14369336
CAS No.: 92714-49-3
M. Wt: 181.19 g/mol
InChI Key: BLWRMUWBGRTFEI-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxyamino)-5-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzene ring, which also contains a hydroxyamino group and an additional methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxyamino)-5-methylbenzoate typically involves the nitration of methyl 5-methylbenzoate followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyamino)-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-(hydroxyamino)-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxyamino)-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(hydroxyamino)-5-methylbenzoate is unique due to the presence of both a hydroxyamino group and a methyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

92714-49-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(hydroxyamino)-5-methylbenzoate

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(10-12)7(5-6)9(11)13-2/h3-5,10,12H,1-2H3

InChI Key

BLWRMUWBGRTFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NO)C(=O)OC

Origin of Product

United States

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